"3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol" synthesis and characterization
"3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The specific substitution pattern on the pyrazole ring is critical for modulating its pharmacological profile, making the development of regioselective synthetic routes a key focus for researchers.
This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol, a representative N-alkylated pyrazole derivative. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into the synthesis and detailed characterization of the target molecule. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of pyrazole chemistry.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of N-substituted pyrazoles presents a common challenge: regioselectivity. The two nitrogen atoms in the pyrazole ring (N1 and N2) have similar reactivity, and alkylation of an N-unsubstituted pyrazole can often lead to a mixture of isomers.[4][5] Our strategy is designed to address this challenge through a logical two-step sequence: first, the construction of the core pyrazole ring with the required C3 and C5 substituents, followed by a controlled N-alkylation.
Retrosynthetic Analysis: The target molecule can be disconnected at the N1-ethyl bond, leading back to the N-unsubstituted pyrazole intermediate, 3-(3-methyl-1H-pyrazol-5-yl)propan-1-ol, and an ethylating agent. This intermediate can be further disconnected via the classical Knorr pyrazole synthesis pathway, revealing a 1,3-dicarbonyl equivalent (heptane-2,4-dione with a terminal hydroxyl group or its protected form) and hydrazine.
Forward Synthetic Plan:
-
Step A: Knorr Pyrazole Synthesis. Condensation of a suitable 1,3-dicarbonyl precursor, 6-hydroxyhexane-2,4-dione, with hydrazine hydrate. This reaction efficiently forms the pyrazole ring in a single step, yielding the key intermediate, 3-(3-methyl-1H-pyrazol-5-yl)propan-1-ol.[3]
-
Step B: Regioselective N-Ethylation. Alkylation of the pyrazole intermediate with an ethylating agent, such as ethyl iodide, under basic conditions. The choice of base and solvent is critical for maximizing the yield of the desired N1-ethyl isomer over the N2-ethyl byproduct.
Caption: Overall synthetic workflow for 3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol.
Section 2: Detailed Experimental Protocols
Part A: Synthesis of 3-(3-Methyl-1H-pyrazol-5-yl)propan-1-ol (Intermediate)
This procedure is based on the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole core from 1,3-dicarbonyl compounds and hydrazines.[6][7]
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxyhexane-2,4-dione (14.4 g, 0.1 mol) and absolute ethanol (100 mL). Stir the mixture until the dione is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (5.5 mL, 0.11 mol) dropwise over 15 minutes. The addition is exothermic, and maintaining a low temperature minimizes side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting oil, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 30% and increasing to 50%) to yield the pure intermediate as a pale yellow oil.
Part B: Synthesis of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol (Target Molecule)
The N-alkylation of pyrazoles is highly sensitive to steric hindrance. The 3-methyl group sterically disfavors alkylation at the adjacent N2 position, thereby directing the incoming ethyl group preferentially to the N1 position. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole N-H, creating a highly reactive pyrazolate anion.
Caption: Regioselectivity in the N-ethylation of the pyrazole intermediate.
Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol). Wash the NaH three times with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. Cool the suspension to 0 °C. Dissolve the intermediate, 3-(3-methyl-1H-pyrazol-5-yl)propan-1-ol (15.4 g, 0.1 mol), in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C; evolution of hydrogen gas should be observed.
-
Alkylation: Add ethyl iodide (9.7 mL, 0.12 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to 200 mL of ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of the N1 and N2 isomers. Purify via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 40%) to separate the isomers and afford the pure target molecule, 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol.
Section 3: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on known spectroscopic trends for pyrazole derivatives.[8][9][10]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O | [11] |
| Molecular Weight | 168.24 g/mol | [11] |
| Appearance | Colorless to pale yellow oil | Predicted |
| Boiling Point | Not available | |
| TPSA | 38.05 Ų | [11] |
| LogP | 1.136 | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation, allowing for the precise assignment of the proton and carbon framework. Spectra are typically recorded in CDCl₃ or DMSO-d₆.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.95 | s | 1H | H-4 (pyrazole) | The sole proton on the pyrazole ring appears as a singlet in the aromatic region. |
| ~4.05 | q | 2H | N-CH₂-CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |
| ~3.65 | t | 2H | CH₂-OH | Methylene protons adjacent to the hydroxyl group, appearing as a triplet. |
| ~2.70 | t | 2H | Pyrazole-CH₂ | Methylene protons adjacent to the pyrazole ring, appearing as a triplet. |
| ~2.20 | s | 3H | Pyrazole-CH₃ | Methyl protons on the pyrazole ring appear as a sharp singlet. |
| ~1.90 | p | 2H | -CH₂-CH₂-CH₂- | Central methylene protons of the propanol chain, appearing as a pentet or multiplet. |
| ~1.45 | t | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |
| variable | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. Can be confirmed by D₂O exchange.[10] |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~151.0 | C-5 (pyrazole) | Carbon bearing the propanol side chain, typically downfield. |
| ~148.5 | C-3 (pyrazole) | Carbon bearing the methyl group. |
| ~104.0 | C-4 (pyrazole) | The sole C-H carbon on the pyrazole ring. |
| ~62.0 | CH₂-OH | Carbon of the methylene group attached to the hydroxyl. |
| ~43.0 | N-CH₂-CH₃ | Methylene carbon of the N-ethyl group. |
| ~32.0 | -CH₂-CH₂-CH₂- | Central carbon of the propanol chain. |
| ~25.0 | Pyrazole-CH₂ | Carbon adjacent to the pyrazole ring. |
| ~15.5 | N-CH₂-CH₃ | Methyl carbon of the N-ethyl group. |
| ~11.0 | Pyrazole-CH₃ | Methyl carbon attached to the pyrazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[8][12]
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic CH₂, CH₃) |
| ~1580 | Medium | C=N stretch (pyrazole ring) |
| ~1510 | Medium | C=C stretch (pyrazole ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.[13][14]
-
Expected Molecular Ion: For C₉H₁₆N₂O, the expected [M+H]⁺ peak in ESI-MS would be at m/z = 169.13.
-
Key Fragmentation Pathways:
-
Loss of water (-18 Da) from the alcohol moiety.
-
Loss of ethylene (-28 Da) via McLafferty rearrangement from the N-ethyl group.
-
Cleavage of the propanol side chain.
-
Conclusion
This guide has detailed a reliable and well-reasoned two-step synthesis for 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol, beginning with the Knorr pyrazole synthesis to form the core heterocyclic structure, followed by a regioselective N-ethylation. The rationale behind key experimental choices, particularly those influencing the regioselectivity of the alkylation step, has been thoroughly explained. Furthermore, a comprehensive characterization plan utilizing NMR, IR, and MS has been outlined, providing a clear roadmap for the structural verification and purity assessment of the final compound. The protocols and insights presented herein are grounded in established chemical principles and serve as a practical resource for scientists engaged in the synthesis of pyrazole-based molecules for pharmaceutical and agrochemical research.
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